Thymidine-5'-monophosphate (disodium) salt

Catalog No.
S11225334
CAS No.
M.F
C10H13N2Na2O8P
M. Wt
366.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymidine-5'-monophosphate (disodium) salt

Product Name

Thymidine-5'-monophosphate (disodium) salt

IUPAC Name

disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate

Molecular Formula

C10H13N2Na2O8P

Molecular Weight

366.17 g/mol

InChI

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1

InChI Key

AGSQMPPRYZYDFV-ZJWYQBPBSA-L

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+]

Thymidine-5'-monophosphate disodium salt is a nucleotide derivative, specifically a nucleoside monophosphate, which plays a crucial role in various biochemical processes. Its chemical formula is C10H15N2Na2O9P\text{C}_{10}\text{H}_{15}\text{N}_2\text{Na}_2\text{O}_9\text{P}, and it has a molecular weight of approximately 366.17 g/mol. This compound is primarily used in molecular biology and biochemistry for synthesizing other nucleotides, particularly thymidine diphosphate, through the action of thymidylate kinase. Thymidine-5'-monophosphate disodium salt is also involved in DNA synthesis and repair mechanisms, making it essential for cellular functions and genetic material integrity .

  • Phosphorylation: It can be phosphorylated to form thymidine-5'-diphosphate by thymidylate kinase, which is crucial for DNA synthesis.
  • Dephosphorylation: The compound can undergo hydrolysis to release inorganic phosphate, converting it to thymidine, which can be utilized in various metabolic pathways.
  • Nucleotide Exchange: It can participate in nucleotide exchange reactions, facilitating the incorporation of thymidine into nucleic acids.

These reactions underscore its role as a building block in nucleic acid metabolism and cellular energy transfer .

Thymidine-5'-monophosphate disodium salt exhibits significant biological activity related to DNA synthesis and repair. It serves as a substrate for enzymes involved in nucleotide metabolism, particularly thymidylate synthase and thymidylate kinase. Its role in the synthesis of deoxythymidine triphosphate, an essential precursor for DNA replication, highlights its importance in cell proliferation and growth. Additionally, studies have indicated that alterations in its metabolism can affect cellular responses to various stressors, including DNA damage .

Thymidine-5'-monophosphate disodium salt can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing thymidylate kinase to phosphorylate thymidine can yield thymidine-5'-monophosphate disodium salt effectively.
  • Chemical Synthesis: Chemical methods involve the phosphorylation of thymidine using phosphoric acid derivatives under controlled conditions.
  • Solid-phase Synthesis: This modern approach allows for the automated synthesis of nucleotides on solid supports, enhancing purity and yield.

These methods vary in complexity and efficiency, with enzymatic synthesis often preferred for its specificity and lower toxicity .

Thymidine-5'-monophosphate disodium salt has diverse applications in scientific research and biotechnology:

  • Molecular Biology: It is extensively used in the synthesis of DNA probes and primers for polymerase chain reaction (PCR) applications.
  • Biochemical Assays: The compound serves as a substrate in enzymatic assays to study nucleotide metabolism.
  • Therapeutic Research: Investigations into its role in cancer therapy explore how modulation of nucleotide metabolism can influence tumor growth.

The versatility of this compound makes it invaluable across various fields of biological research .

Interaction studies involving thymidine-5'-monophosphate disodium salt focus on its binding affinity with enzymes such as thymidylate synthase and kinases. These interactions are critical for understanding how this compound influences nucleotide metabolism and cellular processes. Research has shown that inhibitors targeting these enzymes can alter the levels of thymidine-5'-monophosphate, providing insights into potential therapeutic strategies against diseases like cancer where nucleotide metabolism is dysregulated .

Thymidine-5'-monophosphate disodium salt shares structural similarities with other nucleotides but possesses unique features that distinguish it:

Compound NameStructure SimilarityUnique Features
Adenosine-5'-monophosphateYesInvolved primarily in energy transfer (ATP)
Cytidine-5'-monophosphateYesPlays a role in RNA synthesis
Guanosine-5'-monophosphateYesKey player in signaling pathways
Uridine-5'-monophosphateYesEssential for RNA synthesis

Thymidine-5'-monophosphate disodium salt is uniquely tailored for DNA synthesis, whereas other similar compounds primarily participate in RNA synthesis or energy transfer processes. This specificity highlights its critical role in maintaining genetic integrity and supporting cellular functions .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

366.02049094 g/mol

Monoisotopic Mass

366.02049094 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-08

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